molecular formula C19H24N8 B2409883 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4,6-trimethylpyrimidin-2-amine CAS No. 2199089-45-5

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4,6-trimethylpyrimidin-2-amine

Cat. No. B2409883
CAS RN: 2199089-45-5
M. Wt: 364.457
InChI Key: VKOJKJPNNAAHHG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a cyclobutyl group, a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a trimethylpyrimidine group . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .


Synthesis Analysis

The synthesis of similar compounds often involves heterocyclization of substituted amino-1,2,4-triazoles with bifunctional compounds under different experimental settings . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in a review .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and the functional groups it contains. The compound crystallizes in a monoclinic P 2 1 / n space group . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide further information about the chemical structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular formula of C18H24N8O2S and an average mass of 416.501 Da .

Scientific Research Applications

Synthetic Methodologies

Research into compounds related to N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4,6-trimethylpyrimidin-2-amine has led to the development of new synthetic methodologies. For instance, Gazizov et al. (2020) explored the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to the synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their derivatives. This work underscores the versatility of such compounds in constructing complex heterocyclic frameworks, suggesting potential pathways for synthesizing related compounds (Gazizov et al., 2020).

Biological Applications

The investigation into the biological activities of structurally related compounds has shown promising results. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and explored their antitumor and antimicrobial activities. This research indicates the potential biological relevance of compounds within this chemical family, highlighting the possibility of similar activities for this compound (Riyadh, 2011).

Gajera et al. (2016) synthesized low-spin IrIII organometallic half-sandwich complexes incorporating triazolopyrimidines and evaluated their DNA binding properties, antibacterial activity, and cytotoxicity against cancer cells. This study demonstrates the potential of triazolopyrimidines in medical applications, suggesting a research avenue for compounds like this compound (Gajera et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities, given the diverse activities observed for similar compounds . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential applications.

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,4,6-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-12-9-13(2)21-19(20-12)25(3)15-10-26(11-15)17-8-7-16-22-23-18(27(16)24-17)14-5-4-6-14/h7-9,14-15H,4-6,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOJKJPNNAAHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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